molecular formula C11H7NO5 B187047 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 879559-54-3

6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B187047
M. Wt: 233.18 g/mol
InChI Key: SXWLMTKBGJSOBH-UHFFFAOYSA-N
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Description

6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a product used for proteomics research . It has a molecular formula of C11H7NO5 and a molecular weight of 233.18 .


Molecular Structure Analysis

The benzopyran-4-one or chromone ring system in the compound is almost planar, with a maximum deviation of 0.045 Å . The crystal structure is stabilized by π-π interactions between the benzene and pyran rings of inversion-related molecules stacked along the b axis, with a centroid-centroid distance of 3.5463 Å .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232 °C . Its IR (KBr) values are: 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . The ^1H NMR and ^13C NMR values are also provided in the literature .

Scientific Research Applications

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives

6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is used in the microwave-assisted synthesis of novel 2H-chromene derivatives. These derivatives exhibit remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Synthesis of Heterocycles

This compound reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives, yielding various condensation products. These reactions are integral to synthesizing heterocycles, a class of compounds with applications in various fields (Petersen & Heitzer, 1976).

Antibacterial Effects and Synthesis of New Derivatives

The compound is involved in the synthesis of new derivatives that demonstrate high levels of antibacterial activity. This research contributes to developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Synthesis of 3-(4-Oxo-4H-Chromen-3-Yl)-3a,6a-Dihydropyrrolo[3,4-D]Isoxazole-4,6-Dione Derivatives

This compound plays a role in synthesizing new dihydropyrrolo isoxazole derivatives through reactions with nitrile oxide. These derivatives have potential applications in various fields, including medicinal chemistry (Xie et al., 2005).

Transformation Studies

Studies on the transformations of this compound in the presence of pentacarbonyliron and HMPA have been conducted. Understanding these transformations helps in the development of new synthetic methods in organic chemistry (Ambartsumyan et al., 2012).

Luminescence and Ionochromic Properties

Research into the luminescence and ionochromic properties of derivatives of this compound has been conducted, indicating potential applications in material science and sensor technology (Nikolaeva et al., 2020).

Design and Synthesis as Antimicrobial Agents

The compound has been used to design and synthesize Schiff’s Bases as antimicrobial agents, contributing to the development of new drugs and treatments (Bairagi, Bhosale, & Deodhar, 2009).

One-Pot Synthesis of 3,3′-Methylenebis(2-Arylamino-4H-Chromen-4-One)

This compound is involved in one-pot synthesis processes, demonstrating its versatility and utility in efficient chemical synthesis (Maiti, Panja, & Bandyopadhyay, 2009).

Photochemical Synthesis of 4H-Thieno[3,2-C]Chromene and Optical Properties

Research into the photochemical synthesis and optical properties of related compounds highlights its potential application in the development of new materials with unique optical characteristics (Ulyankin et al., 2021).

properties

IUPAC Name

6-methyl-8-nitro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-6-2-8-10(14)7(4-13)5-17-11(8)9(3-6)12(15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLMTKBGJSOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635252
Record name 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

879559-54-3
Record name 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
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6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
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6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

Citations

For This Compound
1
Citations
J Zheng, A Shoberu, PJ Zhou, WB Sun, L Ying, JP Zou - Tetrahedron, 2022 - Elsevier
… According to the general procedure A, compound 3l was obtained from the reaction of 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde (233 mg, 1 mmol) as a yellow solid (103 mg…
Number of citations: 0 www.sciencedirect.com

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